molecular formula C16H18O4 B3051161 2,2',4,4'-Tetramethoxybiphenyl CAS No. 3153-72-8

2,2',4,4'-Tetramethoxybiphenyl

Cat. No. B3051161
CAS RN: 3153-72-8
M. Wt: 274.31 g/mol
InChI Key: NMMDKMRTHCDPPA-UHFFFAOYSA-N
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Description

2,2',4,4'-Tetramethoxybiphenyl (TMBP) is an aromatic compound belonging to the class of phenyl compounds. It is a colorless solid with a molecular formula of C18H18O4 and a molecular weight of 298.33 g/mol. TMBP has been widely studied for its potential applications in the fields of science and technology.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Analogues : 2,2',4,4'-Tetramethoxybiphenyl has been used as a precursor for synthesizing various chemical compounds. For instance, its reaction with chalcogen electrophiles led to the synthesis of compounds like 2,3,7,8-tetramethoxydibenzotellurophene and its analogues (Engman, 1984).
  • Spectroscopic Properties : Studies have been conducted on a series of tetramethoxybiphenyls, including 2,2',4,4'-Tetramethoxybiphenyl, to investigate their ultraviolet (UV) spectra. These compounds exhibit specific UV bands, which are significant for understanding their structural properties (Forbes & Gray, 1968).

Applications in Materials Science

  • Hole-Transporting Materials : Tetramethoxybiphenyl derivatives have been explored as hole-transporting materials (HTMs) in perovskite-based solar cell devices, demonstrating efficiencies up to 15.4% under solar simulation (Li et al., 2014).
  • Anodic Oxidation Studies : The controlled potential electrolysis of derivatives of tetramethoxybiphenyl, like 2,2′,5,5′-tetramethoxybiphenyl, has been studied to understand their electro-oxidation pathways and products, which is important for material science applications (Buck & Wagoner, 1980).

Potential in Biofuel Conservation

  • Antioxidant Activity : A derivative, 3,3′,5,5′-Tetramethoxybiphenyl-4,4′-diol, was identified as having antioxidant activity and has been used as an additive to biodiesel. This enhances the oxidative stability of soybean biodiesel, demonstrating its potential in biofuel conservation (Schirmann et al., 2019).

Other Applications

  • Self-Assembling Heterodimeric Capsules : Tetramethoxybiphenyl derivatives have been explored in the formation of self-assembling heterodimeric capsules, showing potential in supramolecular chemistry (Kobayashi et al., 2007).
  • Catalytic Oxidation : Derivatives like 3,3'-diiodo-2,2',6,6'-tetramethoxybiphenyl-4,4'-dicarboxylic acid have been used for catalytic oxidation of activated alcohols, demonstrating their potential in synthetic organic chemistry (Seth et al., 2013).

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-17-11-5-7-13(15(9-11)19-3)14-8-6-12(18-2)10-16(14)20-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMDKMRTHCDPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295827
Record name 2,2',4,4'-tetramethoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',4,4'-Tetramethoxybiphenyl

CAS RN

3153-72-8
Record name 2,2′,4,4′-Tetramethoxy-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3153-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 105650
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003153728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC105650
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105650
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2',4,4'-tetramethoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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